molecular formula C9H7BrClFO2 B14765281 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane

2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane

Cat. No.: B14765281
M. Wt: 281.50 g/mol
InChI Key: TZYQBZWXCNAFMN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is an organic compound with the molecular formula C9H7BrClFO2. This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2-chloro-4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring.

Reaction Conditions:

    Reagents: 5-bromo-2-chloro-4-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or dichloromethane

    Temperature: Reflux conditions (80-100°C)

    Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol

Major Products

    Substitution: Formation of iodinated, alkylated, or arylated derivatives

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids

    Reduction: Formation of alcohols or alkanes

Scientific Research Applications

2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid
  • (5-Bromo-2-chloro-4-fluorophenyl)boronic acid
  • 5-Bromo-2-chloro-4-fluoroanisole

Uniqueness

2-(5-Bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms on the phenyl ring further enhances its versatility in chemical synthesis and biological applications.

Properties

Molecular Formula

C9H7BrClFO2

Molecular Weight

281.50 g/mol

IUPAC Name

2-(5-bromo-2-chloro-4-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H7BrClFO2/c10-6-3-5(7(11)4-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2

InChI Key

TZYQBZWXCNAFMN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Cl)F)Br

Origin of Product

United States

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